

# Technical Guide: PA Janelia Fluor 646 Post-Activation Data & Application

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## Compound of Interest

Compound Name: PA Janelia Fluor? 646, SE

Cat. No.: B1150310

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## Executive Technical Summary

PA-JF646 is a fluorogenic, photoactivatable probe derived from the bright, far-red Janelia Fluor 646 (JF646) scaffold.[1] It is engineered for Single-Particle Tracking (SPT) and Photoactivated Localization Microscopy (PALM).[2]

In its native state, PA-JF646 is a non-fluorescent spirocyclic diazoketone. Upon irradiation with UV/violet light (365–405 nm), it undergoes a Wolff rearrangement, irreversibly converting into the fluorescent zwitterionic species. Once activated, its spectral signature is identical to the parent JF646 dye, exhibiting high extinction coefficients and quantum yields that surpass traditional fluorescent proteins (e.g., mEos3.2) and many organic dyes.

## Photophysical Properties (Spectra Viewer Data)

The "Spectra Viewer" data for PA-JF646 refers specifically to the post-activation species. The pre-activation species is optically silent in the far-red channel.

## Core Spectral Parameters

The following data represents the dye after successful photoconversion.

Parameter	Value	Unit	Notes
Excitation Max (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> )	646	nm	Optimal excitation with 633 nm, 640 nm, or 647 nm lasers.
Emission Max ( )	664	nm	Detection window: 650–750 nm.
Activation	365 – 405	nm	405 nm diode laser is standard for microscopy.
Extinction Coeff.[3] (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> )	152,000		Measured in TFE + 0.1% TFA. High absorptivity.
Quantum Yield (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> )	0.54	-	High brightness relative to far-red competitors.
Correction Factor ( )	0.19	-	For protein conjugation

)		concentration correction.
	0.0012	Lactone-Zwitterion equilibrium constant. [4]

## Spectral Compatibility

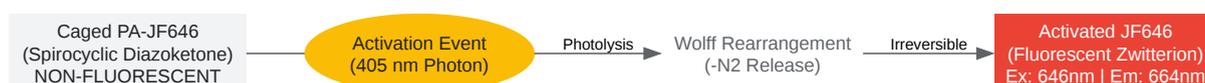
- Excitation: Highly compatible with the standard Cy5/Alexa Fluor 647 filter sets.
- Multiplexing: Spectrally distinct from PA-JF549 (571 nm), allowing robust two-color SPT/PALM.

## Mechanism of Action: Photochemical Uncaging

The transition from "dark" to "bright" is governed by the photolysis of a diazoketone caging group. This irreversible reaction ensures high contrast-to-noise ratios, as the background from unactivated molecules is negligible.

## Photoconversion Pathway

The diagram below illustrates the irreversible transformation from the caged diazoketone to the fluorescent zwitterion.



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Figure 1: The photochemical activation pathway. The 405 nm photon triggers nitrogen release, collapsing the non-fluorescent spiro-ring into the conjugated, fluorescent system.

## Experimental Workflow & Protocol

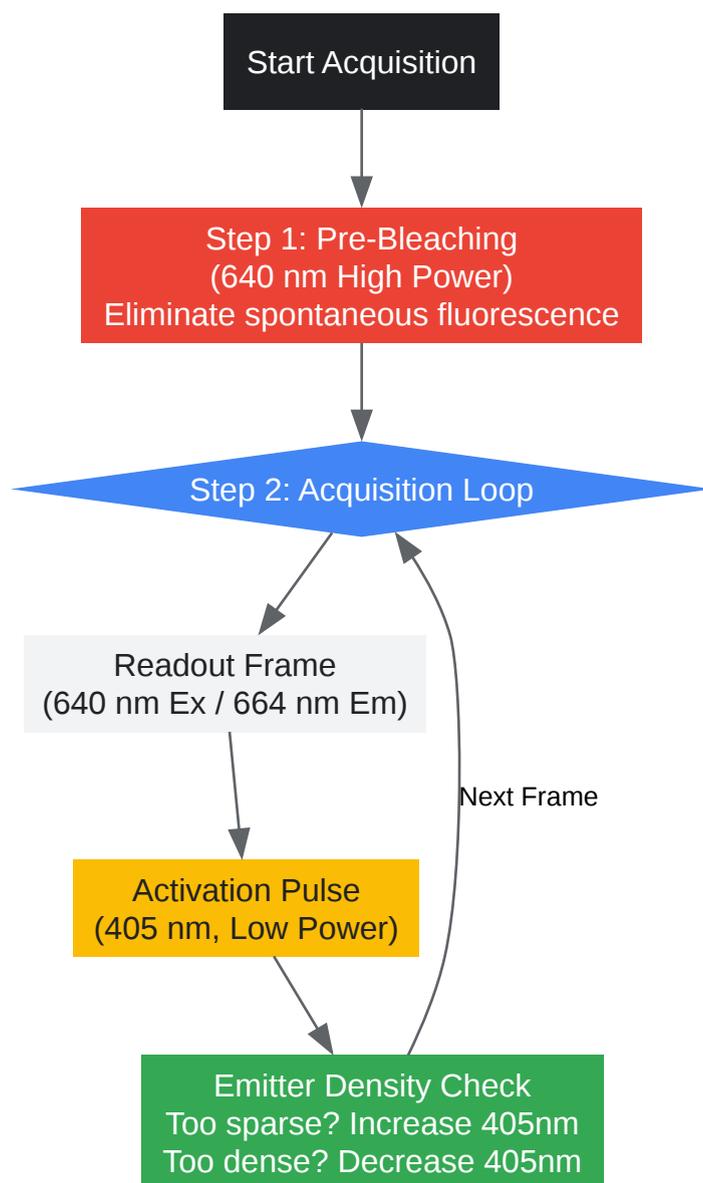
To ensure scientific integrity and reproducibility, the following protocol includes self-validating checkpoints.

## Validated Labeling Protocol (Live Cell HaloTag/SNAP-tag)

- Preparation:
  - Reconstitute PA-JF646 ligand (Halo or SNAP) in anhydrous DMSO to 1 mM stock. Store at -20°C.
  - Dilute to 100 nM working concentration in warm culture medium immediately before use.
- Labeling:
  - Incubate cells for 15–60 minutes at 37°C / 5% CO<sub>2</sub>.
  - Note: Lower concentrations (10–50 nM) are preferable for sparse single-molecule tracking to avoid overlapping trajectories.
- Washing (Critical Step):
  - Remove medium.<sup>[5]</sup> Wash 3x with warm PBS or imaging medium (e.g., FluoroBrite).
  - Incubate in fresh medium for 15 minutes to allow unbound dye to diffuse out.
  - Replace medium again before imaging.
- Imaging (PALM/SPT):
  - Readout: Continuous excitation at 640 nm (High power: ~1–2 kW/cm<sup>2</sup> for STORM; lower for tracking).
  - Activation: Pulsed or low-continuous 405 nm. Start at 0% power and gradually increase to maintain a constant density of active emitters.

## Data Acquisition Logic

The following workflow ensures optimal signal-to-noise and prevents premature photobleaching.



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Figure 2: The PALM/SPT acquisition loop. The "Pre-Bleaching" step is a self-validating control to ensure all detected signals originate from photoactivation events, not background impurities.

## Benchmarking & Performance

PA-JF646 is widely considered the gold standard for far-red live-cell SMLM.

## Comparison vs. mEos3.2 (Fluorescent Protein)

Feature	PA-JF646	mEos3.2	Advantage
Photon Budget	High (~800+ photons/frame)	Moderate (~114 photons/frame)	PA-JF646: Higher localization precision ([1]).
Duty Cycle	Low	Low	Comparable.
Labeling Density	Tunable (via concentration)	Fixed (expression level)	PA-JF646: Allows optimization for tracking vs. structure.
Color Channel	Far-Red (646/664)	Red (573/584)	PA-JF646: Frees up GFP/RFP channels for other markers.

## Multiplexing Strategy

For two-color super-resolution, PA-JF646 is ideally paired with PA-JF549.

- PA-JF549: Ex 549 nm / Em 571 nm. [1]
- PA-JF646: Ex 646 nm / Em 664 nm. [3][4][6]
- Protocol: Both can be activated simultaneously with 405 nm but read out sequentially or simultaneously using a dual-view splitter (e.g., OptoSplit).

## References

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  - Validation of JF dyes in advanced microscopy setups.

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